4-Methoxyquinoline

Description

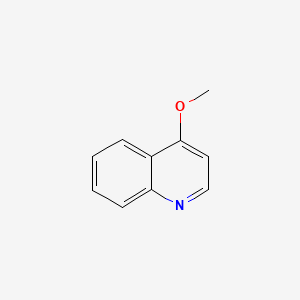

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTCJCUERNMVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334791 | |

| Record name | 4-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-31-8 | |

| Record name | 4-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methoxyquinoline: Structure, Properties, and Applications

Abstract

This technical guide provides an in-depth examination of 4-Methoxyquinoline (4-MQ), a heterocyclic aromatic compound of significant interest to the chemical and pharmaceutical sciences. As a key structural motif, the quinoline scaffold is prevalent in a multitude of biologically active compounds, and the specific introduction of a methoxy group at the 4-position profoundly influences its electronic properties, reactivity, and utility. This document offers a holistic overview intended for researchers, chemists, and drug development professionals, covering the fundamental chemical properties, detailed structural elucidation through spectroscopic methods, established synthetic protocols, chemical reactivity, and its applications as a versatile building block in medicinal chemistry.

Introduction to this compound

This compound (CAS No. 607-31-8) is a derivative of quinoline, a bicyclic heteroaromatic system where a benzene ring is fused to a pyridine ring.[1][2] The defining feature of 4-MQ is the methoxy (-OCH₃) substituent at the C4 position of the quinoline core.[3] This electron-donating group significantly modulates the electron density of the heterocyclic ring, enhancing its nucleophilicity and influencing its interaction with biological targets. The quinoline core itself is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[4] Consequently, substituted quinolines like 4-MQ are crucial intermediates and target molecules in the synthesis of novel therapeutic agents, particularly in the development of antifungal and antitumor drugs.[5][6]

Molecular Structure and Spectroscopic Profile

The unambiguous characterization of this compound is fundamental to its application in research and synthesis. This is achieved through a combination of modern spectroscopic techniques.

Molecular Formula: C₁₀H₉NO[1][3] Canonical SMILES: COC1=CC=NC2=CC=CC=C21[3][7] InChIKey: RWTCJCUERNMVEZ-UHFFFAOYSA-N[3][7]

Spectroscopic Data Summary

The structural identity of this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, officially curated spectrum from a single source is not available, data from related structures and supplier databases provide a clear and consistent profile.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings of the quinoline system and a characteristic singlet for the methoxy group protons. Based on data for related methoxyquinolines, the methoxy singlet typically appears around 3.8-4.1 ppm.[8][9] Aromatic protons will appear further downfield, generally between 7.0 and 8.8 ppm.[8] |

| ¹³C NMR | The carbon NMR spectrum will display ten unique signals. The methoxy carbon gives a signal around 55-60 ppm.[8] The remaining nine signals in the aromatic region (approx. 103-165 ppm) correspond to the carbons of the quinoline core.[8][10] |

| Infrared (IR) | Key absorption bands are expected for C=C and C=N stretching vibrations within the aromatic system (approx. 1500-1600 cm⁻¹), C-H aromatic stretching (approx. 3000-3100 cm⁻¹), and prominent C-O stretching from the methoxy group (approx. 1030-1250 cm⁻¹).[11] |

| Mass Spec. (MS) | The molecular ion peak (M⁺) will appear at m/z 159, corresponding to the molecular weight of 4-MQ.[3] Common fragmentation patterns would involve the loss of a methyl group (-CH₃) or the entire methoxy group (-OCH₃). |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 159.18 g/mol | [1][2][3] |

| Appearance | Colorless Oil or Low-Melting Solid | [1][5] |

| Melting Point | 41°C | [1][2][5] |

| Boiling Point | ~284.7°C (estimate) | [1][2][5] |

| Density | ~1.12 g/cm³ (estimate) | [1][5][12] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][2][5] |

| pKa | 6.37 ± 0.13 (Predicted) | [1][5] |

| Flash Point | 89.7°C | [1][12] |

Synthesis and Manufacturing

The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing routes to this scaffold. For 4-substituted quinolines, the Conrad-Limpach and Gould-Jacobs reactions are particularly relevant.

General Synthetic Approach: Conrad-Limpach Reaction

A common and robust method for synthesizing 4-hydroxyquinolines, which are direct precursors to 4-methoxyquinolines, is the Conrad-Limpach reaction.[13][14] The process involves two key stages:

-

Condensation: An aniline is reacted with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.

-

Cyclization: The enamine undergoes thermal cyclization at high temperatures to form the 4-hydroxyquinoline.

The resulting 4-hydroxyquinoline can then be readily converted to this compound via Williamson ether synthesis, using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a suitable base.

Detailed Experimental Protocol: Synthesis of 4-Hydroxyquinoline Precursor

This protocol is a generalized representation based on the Conrad-Limpach methodology and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Objective: To synthesize a 4-hydroxyquinoline intermediate.

Materials:

-

Substituted Aniline

-

Ethyl Acetoacetate

-

Dowtherm A (or other high-boiling solvent)

-

Ethanol

-

Catalytic amount of acid (e.g., p-toluenesulfonic acid)

Procedure:

-

Step 1: Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of the substituted aniline and ethyl acetoacetate in a suitable solvent like ethanol. Add a catalytic amount of p-toluenesulfonic acid.

-

Step 2: Reflux: Heat the mixture to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap. Continue reflux until no more water is evolved.

-

Step 3: Solvent Removal: Remove the ethanol under reduced pressure to yield the crude enamine intermediate.

-

Step 4: Cyclization: Add the crude enamine to a flask containing a high-boiling solvent such as Dowtherm A, pre-heated to ~250°C.

-

Step 5: Reaction & Isolation: Maintain the high temperature for 15-30 minutes. The cyclization product often precipitates upon cooling.

-

Step 6: Purification: Allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration, wash with a non-polar solvent (e.g., hexane) to remove the Dowtherm A, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the purified 4-hydroxyquinoline.

Causality Note: The high temperature in the cyclization step is critical to overcome the activation energy barrier for the 6-π electrocyclization reaction that forms the quinoline ring system. The choice of a high-boiling, thermally stable solvent like Dowtherm A is essential for achieving and maintaining this temperature safely.

Synthesis Workflow Diagram

Caption: Conrad-Limpach synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between the electron-rich benzene ring, the electron-deficient pyridine ring, and the activating effect of the C4-methoxy group.

Electrophilic Aromatic Substitution (EAS)

The methoxy group is a strong activating, ortho, para-directing group. However, in the quinoline system, the situation is more complex. The pyridine ring is deactivated towards EAS. Therefore, electrophilic attack preferentially occurs on the benzene portion of the molecule (positions 5, 6, 7, and 8). The C4-methoxy group strongly activates the C5 and C3 positions through resonance. While the C3 position is on the deactivated pyridine ring, the C5 position on the benzene ring is significantly activated, making it a primary site for reactions like nitration, halogenation, and Friedel-Crafts acylation.

Nucleophilic Aromatic Substitution

While less common, nucleophilic attack can occur, particularly at the C2 position, which is activated by the ring nitrogen. The presence of the C4-methoxy group can further influence this reactivity. In some cases, the methoxy group itself can be displaced by strong nucleophiles, especially if there are activating groups elsewhere on the ring.[15]

Reactions at the Methoxy Group

A synthetically valuable transformation is the cleavage of the methyl ether to yield the corresponding 4-hydroxyquinoline (4-quinolone).[16] This demethylation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. This reaction is crucial as it unmasks a hydroxyl group, providing a versatile handle for further functionalization through esterification or etherification.[16]

Reactivity Pathway Diagram

Caption: Key reactivity pathways for this compound.

Applications in Research and Drug Development

The this compound scaffold is a cornerstone in the development of therapeutic agents due to its favorable physicochemical properties and versatile reactivity.

| Application Area | Description and Examples |

| Antifungal Agents | This compound is used as a key reactant in the synthesis of hybrid molecules like quinoline-4-yl-oxadiazoles, which have demonstrated potent activity against various fungal strains.[2][5] |

| Anticancer Research | The quinoline core is integral to many kinase inhibitors used in oncology.[17] Derivatives of 4-anilinoquinolines, which can be synthesized from 4-MQ precursors, have shown significant antiproliferative activity against cancer cell lines like HeLa and BGC823.[6] |

| Antimalarial Drugs | Historically, 4-substituted quinolines are famous for their antimalarial properties (e.g., Chloroquine). Research continues to explore new derivatives for combating drug-resistant malaria strains. |

| Organic Synthesis | It serves as a valuable building block for more complex heterocyclic systems. Its functional groups can be manipulated to construct elaborate molecular architectures for materials science and medicinal chemistry.[16] |

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[18] Handle in a well-ventilated area or a chemical fume hood.[18][19]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][5][19]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[20] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[18][20] Seek medical attention if symptoms persist.

Conclusion

This compound is a molecule of considerable scientific importance, bridging fundamental organic chemistry with applied pharmaceutical research. Its unique electronic structure, conferred by the C4-methoxy substituent on the privileged quinoline scaffold, dictates its chemical behavior and establishes its role as a versatile synthetic intermediate. The detailed understanding of its properties, synthesis, and reactivity outlined in this guide serves to empower researchers in leveraging this compound for the discovery and development of novel chemical entities with significant therapeutic potential.

References

- 1. This compound [chembk.com]

- 2. This compound | 607-31-8 [chemicalbook.com]

- 3. This compound | C10H9NO | CID 521938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound CAS#: 607-31-8 [m.chemicalbook.com]

- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 8. rsc.org [rsc.org]

- 9. 6-Methoxyquinoline(5263-87-6) 1H NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. 4-Methoxyisoquinoline | 36034-54-5 | Benchchem [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. echemi.com [echemi.com]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

The 4-Methoxyquinoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1][2] Among its numerous derivatives, the 4-methoxyquinoline moiety has emerged as a particularly compelling framework for the design of novel therapeutic agents. The introduction of a methoxy group at the 4-position profoundly influences the molecule's physicochemical properties, including its electron density distribution, lipophilicity, and hydrogen bonding capacity. These modifications can enhance metabolic stability, improve bioavailability, and critically, modulate interactions with biological targets. This technical guide provides a comprehensive exploration of the this compound scaffold, delving into its synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships. We will traverse its significant role in the development of anticancer and antimalarial agents, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in the rational design of next-generation therapeutics.

The Strategic Importance of the this compound Scaffold

The quinoline scaffold's prevalence in medicinal chemistry is a testament to its versatile nature. Its rigid, planar structure provides a foundation for the precise spatial orientation of functional groups, facilitating specific interactions with biological macromolecules. The nitrogen atom in the ring can act as a hydrogen bond acceptor, further contributing to target binding.

The addition of a methoxy group at the 4-position imparts several advantageous characteristics:

-

Modulation of Electronic Properties: The electron-donating nature of the methoxy group influences the electron density of the quinoline ring, which can affect its reactivity and interaction with biological targets.

-

Enhanced Lipophilicity: The methoxy group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

-

Metabolic Stability: The methoxy group can block potential sites of metabolism, leading to a longer half-life in the body.

-

Stereospecific Interactions: The methoxy group can participate in specific hydrogen bonding and van der Waals interactions within the binding pockets of target proteins, contributing to potency and selectivity.

These attributes have made the this compound scaffold a focal point in the quest for novel drugs to combat a range of diseases, most notably cancer and malaria.

Synthetic Strategies for Assembling the this compound Core

The construction of the this compound scaffold can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern on the quinoline ring.

Classical Named Reactions

Two of the most venerable and widely employed methods for quinoline synthesis are the Conrad-Limpach and the Doebner-von Miller reactions.

-

Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate, which is then cyclized at high temperature to yield a 4-hydroxyquinoline.[3][4] The resulting 4-hydroxyquinoline can then be readily converted to the corresponding this compound via methylation.

-

Doebner-von Miller Reaction: This method utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid to generate the quinoline ring.[5][6] The α,β-unsaturated carbonyl compound can be formed in situ from the aldol condensation of aldehydes or ketones.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced more versatile and efficient methods for constructing the quinoline nucleus. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for the synthesis of highly functionalized quinolines.

A general workflow for the synthesis of a this compound derivative is depicted below:

Caption: A generalized workflow for the synthesis of this compound derivatives, often initiated by a Conrad-Limpach reaction.

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-7-methoxyquinoline

The following protocol is adapted from a patented industrial process and provides a detailed, step-by-step method for the synthesis of a key 4-hydroxyquinoline intermediate.[7]

Step 1: Formation of the Enamine Intermediate

-

To a clean, dry 2000 L reaction kettle, add 900 kg of trimethyl orthoformate.

-

With stirring, add 240 kg of cyclic isopropylidene malonate.

-

Stir the mixture for 20 minutes to ensure homogeneity.

-

Slowly heat the reaction mixture to approximately 64°C and maintain at reflux for 2 hours.

Step 2: Aminolysis

-

To the refluxing mixture from Step 1, add 3,4-dimethoxyaniline.

-

Continue to reflux the reaction mixture.

Step 3: Isolation of the Aminolysis Product

-

After the reaction is complete, centrifuge the mixture to collect the crude product.

-

Wash the crude product with methanol and collect the refined solid by centrifugation.

-

Dry the refined solid in an oven at 45-50°C for 22-25 hours.

Step 4: Cyclization

-

In a separate reaction kettle, add diphenyl ether and heat.

-

Add 200 kg of the dried, refined solid from Step 3 to the hot diphenyl ether.

-

Heat the reaction mixture for 2-3 hours.

-

Monitor the reaction progress by sampling and analysis.

-

Upon completion, centrifuge the mixture to obtain the crude cyclized product.

Step 5: Purification

-

To a third reaction kettle, add dichloromethane and the crude product from Step 4.

-

Stir the mixture at room temperature for 1 hour.

-

Centrifuge the mixture to isolate the purified 4-hydroxy-7-methoxyquinoline.

-

Dry the final product to obtain the finished 4-hydroxy-7-methoxyquinoline.

Biological Activities and Therapeutic Applications

The this compound scaffold is a versatile pharmacophore that has demonstrated a broad spectrum of biological activities. Its derivatives have been extensively investigated as anticancer and antimalarial agents.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant body of research has focused on the development of this compound derivatives as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[8][9] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapy.[10] 4-Anilinoquinoline derivatives, which often incorporate a 4-methoxy group, have been shown to be effective EGFR inhibitors.

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound derivatives.

3.1.2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[11] The VEGFR signaling pathway is a key regulator of angiogenesis.[12][13] this compound derivatives have been developed as potent inhibitors of VEGFR, thereby disrupting the blood supply to tumors.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]

- 5. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 13. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Occurrence and Isolation of 4-Methoxyquinoline for Drug Discovery and Development

Introduction: The Significance of 4-Methoxyquinoline

This compound and its derivatives belong to the extensive family of quinoline alkaloids, a class of nitrogen-containing heterocyclic compounds. These compounds are of substantial interest in medicinal chemistry due to their wide array of biological activities. The core quinoline structure is a fundamental scaffold in numerous natural products and synthetic drugs. The methoxy substitution at the 4-position is a key structural feature that influences the molecule's electronic properties, binding affinity, and overall bioactivity, making it a valuable target for drug discovery programs. This guide delves into the natural origins of this compound and provides a technical framework for its isolation and analysis.

Natural Occurrence: A Botanical Perspective

This compound and its derivatives are predominantly found in the plant kingdom, particularly within the Rutaceae family. Understanding the botanical distribution is the first step in harnessing these compounds for research.

Key Botanical Sources

Several plant species have been identified as sources of this compound and related alkaloids. The most notable among these are:

-

Lunasia amara Blanco : This small green shrub, found in the rainforests of Southeast Asia, is a well-documented source of a variety of quinoline alkaloids.[1] 4-Methoxy-2-phenylquinoline has been isolated from the leaves of Lunasia amara.[2][3] The plant is also known to contain other related alkaloids, including 4-methoxy-2-(3',4'-methylenedioxyphenyl) quinoline (graveoliline).[4][5]

-

Ruta graveolens L. (Common Rue) : This medicinal plant, native to the Mediterranean region, is another significant source of quinoline alkaloids.[6] While it is more commonly known for furanocoumarins, it also produces alkaloids like graveoline.[7] A new quinoline alkaloid, (4S) 1,4-dihydro-4-methoxy-1,4-dimethyl-3-(3-methylbut-2-enyl)quinoline 2,7-diol, has been isolated from its leaves.[8]

-

Castanopsis cuspidata : This species has also been reported to contain this compound.[9]

-

Esenbeckia leiocarpa : From the leaves of this plant, novel 4-quinolinone alkaloids, including a 3-methoxy derivative, have been isolated.[10][11]

The following table summarizes the primary natural sources of this compound and its closely related derivatives.

| Plant Species | Family | Part of Plant | Isolated Compound(s) |

| Lunasia amara | Rutaceae | Leaves, Bark | 4-Methoxy-2-phenylquinoline, Graveoliline[2][4][5][12] |

| Ruta graveolens | Rutaceae | Leaves | (4S) 1,4-dihydro-4-methoxy-1,4-dimethyl-3-(3-methylbut-2-enyl)quinoline 2,7-diol, Graveoline[7][8] |

| Castanopsis cuspidata | Fagaceae | Not specified | This compound[9] |

| Esenbeckia leiocarpa | Rutaceae | Leaves | 3-methoxy-1-methyl-2-propyl-4-quinolone[10][11] |

Biosynthesis: The Molecular Genesis of the Methoxy-Quinoline Scaffold

The biosynthesis of quinoline alkaloids is a complex process that involves the convergence of multiple metabolic pathways. While the complete biosynthetic pathway of this compound has not been fully elucidated in all producer organisms, insights can be drawn from related alkaloid biosynthesis.

The core quinoline ring system is generally derived from anthranilic acid. The biosynthesis of many quinoline alkaloids proceeds through the condensation of anthranilic acid with other precursors.[5] For instance, 2-arylquinolines are biogenetically derived from the condensation of anthranilic acid with aromatic acids like phenylalanine and tyrosine.[5]

The origin of the methoxy group is of particular interest. In the biosynthesis of the related Cinchona alkaloids, such as quinine, it has been demonstrated that the methoxylation occurs early in the pathway, specifically on the precursor tryptamine, which is then carried through the downstream pathway.[13][14] This is accomplished by the sequential action of an oxidase and a methyltransferase.[13] It is plausible that a similar enzymatic mechanism involving a specific methyltransferase is responsible for the methoxylation of a quinoline precursor in the biosynthesis of this compound.

The proposed biosynthetic logic is illustrated in the following diagram:

Caption: Proposed biosynthetic pathway for this compound.

Isolation and Purification: A Step-by-Step Technical Protocol

The isolation of this compound from its natural sources requires a systematic approach involving extraction, fractionation, and purification. The following protocol is a generalized yet detailed methodology that can be adapted based on the specific plant material and available laboratory equipment.

Extraction of Crude Alkaloids

The initial step is to extract the total alkaloidal content from the plant material.[15]

Step 1: Preparation of Plant Material

-

Obtain fresh or dried plant material (e.g., leaves of Lunasia amara).

-

Thoroughly wash the fresh material to remove any contaminants.

-

Dry the material in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

-

Grind the dried material into a fine powder to increase the surface area for efficient extraction.

Step 2: Solvent Extraction

-

The choice of solvent is critical and depends on the polarity of the target compounds.[16] For alkaloids, a common approach is acid-base extraction.

-

Macerate the powdered plant material in an acidic aqueous solution (e.g., 5% acetic acid or hydrochloric acid) for 24-48 hours. This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous medium.

-

Filter the mixture to separate the acidic extract from the solid plant residue.

-

Basify the acidic extract with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

-

Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent such as dichloromethane, chloroform, or ethyl acetate. Repeat this step multiple times to ensure complete extraction of the alkaloids into the organic phase.[2]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

Fractionation and Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate this compound. Column chromatography is a standard and effective technique for this purpose.[16]

Step 3: Column Chromatography

-

Stationary Phase: Silica gel is a commonly used adsorbent for the separation of moderately polar compounds like quinoline alkaloids.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, methanol). This is known as gradient elution. The choice of the solvent system is crucial and may require preliminary optimization using Thin Layer Chromatography (TLC).

-

Fraction Collection: Collect the eluate in a series of fractions.

Monitoring and Final Purification

Step 4: Thin Layer Chromatography (TLC)

-

Monitor the separation process by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system.

-

Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

Combine the fractions containing the compound of interest based on their TLC profiles.

Step 5: Recrystallization or Preparative HPLC

-

The combined fractions may be further purified by recrystallization from a suitable solvent to obtain pure crystalline this compound.

-

Alternatively, for higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[10]

The overall workflow for the isolation and purification of this compound is depicted in the following diagram:

Caption: Workflow for the isolation and purification of this compound.

Analytical Characterization: Structure Elucidation and Purity Assessment

Once isolated, the identity and purity of this compound must be confirmed using a combination of spectroscopic and spectrometric techniques.[17]

| Analytical Technique | Purpose | Expected Observations for this compound |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule, characteristic of the quinoline chromophore. | Characteristic absorption maxima for the quinoline ring system. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Peaks corresponding to C-H aromatic, C=C aromatic, C=N, and C-O-C (ether) stretching vibrations. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the molecular formula. | A molecular ion peak corresponding to the exact mass of this compound (C10H9NO). Fragmentation patterns can further support the structure.[17] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. | ¹H NMR: Signals in the aromatic region for the quinoline protons and a characteristic singlet for the methoxy group protons. ¹³C NMR: Resonances for all 10 carbon atoms, with the methoxy carbon appearing at a characteristic chemical shift. 2D NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals.[17] |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the isolated compound. | A single sharp peak in the chromatogram indicates a high degree of purity. |

Conclusion and Future Perspectives

This compound stands out as a promising natural product for further investigation in drug discovery. Its presence in various medicinal plants underscores the importance of ethnobotany in identifying novel therapeutic leads. The methodologies outlined in this guide provide a robust framework for the isolation and characterization of this compound, enabling researchers to obtain high-purity material for biological screening and further chemical modification. Future research should focus on optimizing isolation protocols for scalability, exploring the full biosynthetic pathway to enable synthetic biology approaches for its production, and conducting extensive pharmacological profiling to unlock its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-methoxy-2-phenylquinoline - Wikidata [wikidata.org]

- 4. researchgate.net [researchgate.net]

- 5. bio-conferences.org [bio-conferences.org]

- 6. Phytochemicals from Ruta graveolens Activate TAS2R Bitter Taste Receptors and TRP Channels Involved in Gustation and Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytotoxins from the leaves of Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New quinoline alkaloid from Ruta graveolens aerial parts and evaluation of the antifertility activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C10H9NO | CID 521938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isolation, structure, and synthesis of novel 4-quinolinone alkaloids from Esenbeckia leiocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. plantarchives.org [plantarchives.org]

- 16. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Emergent Role of 4-Methoxyquinoline in Oncology: A Mechanistic Deep Dive

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Cancer Therapeutics

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with profound pharmacological activities. Within this esteemed class, 4-methoxyquinoline and its derivatives are emerging as a focal point of intensive research in the quest for novel anticancer agents. The strategic placement of a methoxy group at the 4-position significantly modulates the electronic and steric properties of the quinoline core, enhancing its interaction with various biological targets implicated in cancer progression. This guide synthesizes the current understanding of the multifaceted mechanisms of action employed by this compound derivatives in cancer cells, offering a technical framework for researchers and drug development professionals. We will dissect the core signaling pathways disrupted by these compounds, from the induction of programmed cell death to the arrest of cellular proliferation and motility, substantiated by experimental evidence and detailed protocols.

Core Mechanisms of Action of this compound Derivatives in Cancer Cells

The anticancer effects of this compound derivatives are not orchestrated by a single mechanism but rather a symphony of targeted disruptions to key cellular processes. These compounds have been demonstrated to induce apoptosis, trigger cell cycle arrest, and inhibit metastatic processes through the modulation of critical signaling pathways.

Induction of Programmed Cell Death: Apoptosis and Autophagy

A primary mechanism through which this compound derivatives exert their cytotoxic effects is the induction of programmed cell death, encompassing both apoptosis and, in some contexts, autophagy.

Apoptosis: Numerous studies have highlighted the potent pro-apoptotic activity of this compound derivatives. For instance, certain novel 4-methoxy-substituted compounds have been shown to exhibit potent cytotoxicity by inducing apoptosis through the intrinsic pathway[1]. This pathway is characterized by mitochondrial membrane potential loss and the activation of caspases. One notable derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e), was found to significantly induce apoptosis in ovarian cancer cells, evidenced by morphological changes, DNA fragmentation, and a decrease in the anti-apoptotic protein Bcl-2, alongside an increase in the pro-apoptotic protein Bax and the tumor suppressor p53[2]. Furthermore, some 4-anilinoquinolinylchalcone derivatives, which incorporate the this compound scaffold, trigger apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspases 3 and 7[3].

Autophagy: In addition to apoptosis, some quinoline derivatives can induce autophagic cell death. The compound 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) has been observed to induce both apoptosis and autophagy simultaneously in pancreatic cancer cells[4]. This autophagic response was characterized by the formation of cytoplasmic vacuoles and an increase in the expression of autophagy markers like LC3-II and Beclin-1[4].

Cell Cycle Arrest: Halting the Proliferative Machinery

The uncontrolled proliferation of cancer cells is a hallmark of the disease. This compound derivatives have been shown to effectively halt this process by inducing cell cycle arrest at various checkpoints (G1, S, and G2/M phases).

G2/M Phase Arrest: A significant body of evidence points to the ability of quinoline derivatives to induce arrest at the G2/M transition. One study demonstrated that a 4-phenylquinolin-2(1H)-one derivative caused G2/M arrest in ovarian cancer cells by down-regulating the expression of cyclin B1 and its partner kinase, cdk1[2]. Another oral quinoline derivative, MPT0B392, was identified as a novel microtubule-depolymerizing agent that causes mitotic arrest, ultimately leading to apoptosis[5]. This disruption of microtubule dynamics is a common mechanism for inducing G2/M arrest.

S and G1 Phase Arrest: While G2/M arrest is prominent, other quinoline derivatives have been reported to induce arrest in the S and G1 phases. For example, a tetracyclic-condensed quinoline compound was found to be a DNA intercalator, leading to cell cycle arrest in both the S and G2/M phases in leukemia cells[6]. Furthermore, the natural alkaloid Fangchinoline has been shown to induce G1-phase arrest in breast cancer cells by reducing the expression of cyclins D1, D3, and E, and increasing the expression of CDK inhibitors p21/WAF1 and p27/KIP1[7].

Inhibition of Metastasis: Curbing Cancer Cell Invasion and Migration

The metastatic cascade is a major cause of cancer-related mortality. Emerging evidence suggests that this compound derivatives can interfere with this process. The quinoline derivative 6MN-4-AQ has been shown to inhibit cell migration and invasion in pancreatic cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), specifically MMP-7 and MMP-9[4]. These enzymes are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion. The study also noted a suppression of the epithelial-to-mesenchymal transition (EMT), a key process in metastasis, indicated by the reduced expression of proteins like SLUG, snail, and vimentin[4].

Key Signaling Pathways Modulated by this compound Derivatives

The diverse anticancer activities of this compound derivatives stem from their ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many cancers[8]. The quinoline derivative 6MN-4-AQ has been shown to suppress the Akt/mTOR pathway in pancreatic cancer cells, leading to the induction of autophagy and apoptosis[4]. Inhibition of this pathway is a well-established strategy in cancer therapy, and the ability of this compound derivatives to modulate this cascade underscores their therapeutic potential.

The MAPK/JNK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway, are involved in cellular responses to stress and can regulate both cell survival and apoptosis[8][9]. The quinoline derivative MPT0B392 was found to induce apoptosis in leukemic cells through the activation of JNK[5]. This suggests that some this compound derivatives may exert their pro-apoptotic effects by modulating the delicate balance of MAPK signaling.

The following diagram illustrates the key signaling pathways affected by this compound derivatives.

Caption: Signaling pathways modulated by this compound derivatives.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(4'-Isopropylphenylamino)-8-methoxyquinoline (2i) | HeLa (Cervical Cancer) | 7.15 | [10] |

| 4-(4'-Isopropylphenylamino)-8-methoxyquinoline (2i) | BGC-823 (Gastric Cancer) | 4.65 | [10] |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1 (Pancreatic Cancer) | 2-16 (Concentration-dependent) | [4] |

| 4-methoxy-substituted khellactone derivative (12e) | Various Cancer Cells | 6.1-9.2 | [1] |

| 4-anilinoquinolinylchalcone derivatives | Huh-7 (Liver Cancer), MDA-MB-231 (Breast Cancer) | < 2.03 | [3] |

| Quinoline-based dihydrazone derivatives | MCF-7 (Breast Cancer) | 7.016 - 7.05 | [11] |

Experimental Protocols for Mechanistic Studies

To elucidate the mechanisms of action of this compound derivatives, a series of well-established experimental protocols are employed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle-treated control group.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Treat cancer cells with the this compound derivative at the desired concentration for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Cell Cycle Analysis by Flow Cytometry

Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye such as propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry. The amount of DNA in a cell correlates with the phase of the cell cycle.

Protocol:

-

Treat cancer cells with the this compound derivative for the desired time.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry. The data is then used to generate a histogram to determine the percentage of cells in each phase of the cell cycle[12].

The following diagram illustrates a typical experimental workflow for evaluating the anticancer effects of a this compound derivative.

Caption: Experimental workflow for mechanistic studies.

Conclusion and Future Directions

The this compound scaffold has unequivocally demonstrated its potential as a privileged structure in the design of novel anticancer agents. The derivatives synthesized to date exhibit a remarkable breadth of mechanistic diversity, from inducing various forms of programmed cell death to halting the cell cycle and curbing metastasis. Their ability to modulate critical signaling pathways such as the PI3K/Akt/mTOR and MAPK cascades provides a solid foundation for their further development.

Future research should focus on several key areas. Firstly, a more systematic exploration of the structure-activity relationships (SAR) is crucial to optimize the potency and selectivity of these compounds. Secondly, while in vitro studies have been promising, a greater emphasis on in vivo efficacy and toxicity profiling in preclinical animal models is necessary to translate these findings into clinical applications. Finally, the identification of specific molecular targets for the most potent this compound derivatives will be instrumental in designing the next generation of targeted cancer therapies. The continued investigation of this versatile scaffold holds significant promise for enriching the arsenal of therapeutic options available to combat cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fangchinoline induces G1 arrest in breast cancer cells through cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]

- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

Physicochemical Properties of 4-Methoxyquinoline: A Technical Guide for Drug Design Professionals

Introduction: The Quinoline Scaffold and the Promise of 4-Methoxyquinoline

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4][5] This versatility has cemented the quinoline motif as a cornerstone in the development of numerous clinically successful drugs.[1][3]

Within this important class of compounds, this compound emerges as a key reactant and building block for novel therapeutic agents.[6][7] Its strategic methoxy substitution at the 4-position significantly influences its electronic and steric properties, thereby modulating its physicochemical characteristics. Understanding these properties is not merely an academic exercise; it is a critical prerequisite for rational drug design. A molecule's absorption, distribution, metabolism, excretion (ADME), and ultimately its efficacy and safety, are profoundly dictated by its fundamental physicochemical parameters.[8][9]

This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both foundational data and field-proven experimental insights to empower researchers in their drug discovery endeavors.

Core Physicochemical Profile of this compound

A comprehensive understanding of a compound's physicochemical profile is the foundation of successful drug design. These parameters govern how the molecule will behave in a biological system, from traversing cell membranes to interacting with its molecular target. The key properties of this compound are summarized below.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₁₀H₉NO | Defines the elemental composition and basic identity.[7][10] |

| Molecular Weight | 159.18 g/mol | Influences diffusion and transport across biological barriers.[7][10][11] |

| Melting Point | 41°C | Indicates purity and solid-state stability; relevant for formulation.[7][10][11] |

| Boiling Point | ~245.7 - 284.68°C | Relates to volatility and thermal stability.[10][11] |

| pKa (Predicted) | 6.37 ± 0.13 | Governs the ionization state at physiological pH (7.4), impacting solubility, permeability, and target binding.[7][10] |

| cLogP (Predicted) | ~0.9 - 2.35 | A measure of lipophilicity, crucial for membrane permeability and ADME properties.[11][12] |

| Aqueous Solubility | Very slightly soluble | Affects absorption and bioavailability; a key challenge in formulation.[13] |

| Topological Polar Surface Area (TPSA) | 22.1 Ų | Predicts membrane permeability and transport characteristics.[11][13] |

| Hydrogen Bond Acceptors | 2 | Influences solubility and interaction with biological targets.[11] |

| Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy.[11] |

The Interplay of Physicochemical Properties and ADME

The journey of a drug from administration to elimination is a complex process governed by the interplay of its physicochemical properties. The diagram below illustrates the critical relationships between the key properties of a molecule like this compound and the primary stages of ADME.

Caption: Influence of key physicochemical properties on ADME processes.

-

Lipophilicity (LogP): This parameter is a critical determinant of a drug's ability to cross biological membranes. A moderate LogP is often optimal; too low, and the compound may not cross lipid bilayers, while too high can lead to poor aqueous solubility and excessive binding to plasma proteins or accumulation in fatty tissues.[14]

-

Aqueous Solubility: For oral administration, a drug must first dissolve in the gastrointestinal fluid to be absorbed.[15][16] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[15][17]

-

Ionization (pKa): The pKa value determines the charge of a molecule at a given pH.[8][9] Since physiological pH is approximately 7.4, the pKa dictates the ratio of ionized to un-ionized forms of the drug. The un-ionized form is typically more lipid-soluble and readily crosses membranes, while the ionized form is often more water-soluble and better excreted by the kidneys.[9] The predicted pKa of ~6.37 for this compound suggests it will be partially protonated at physiological pH.[7][10]

Experimental Determination of Key Physicochemical Parameters

While in silico predictions are invaluable for initial screening, experimental determination provides the definitive data required for lead optimization and preclinical development. The following section outlines standard, robust protocols for measuring the most critical physicochemical properties.

Physicochemical Characterization Workflow

A systematic approach combining computational and experimental methods is essential for efficient and accurate characterization.

Caption: Workflow for physicochemical characterization of drug candidates.

Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for measuring lipophilicity because it directly determines the partitioning of a compound between two immiscible phases at equilibrium, mimicking its distribution between aqueous and lipid environments in the body.[18][19][20] We determine LogD (the distribution coefficient at a specific pH, typically 7.4) rather than LogP, as it is more physiologically relevant for ionizable compounds like this compound.[18]

Methodology:

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate n-octanol with this buffer and, conversely, the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This step is critical to prevent volume changes during the experiment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).[18]

-

Partitioning: Add a small volume of the compound stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4). The ratio of the phases can be adjusted based on the expected lipophilicity to ensure quantifiable concentrations in both layers.[19][21]

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to reach equilibrium.[22]

-

Phase Separation: Centrifuge the vials at low speed to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of this compound in both the aqueous (C_water) and n-octanol (C_octanol) phases using a validated analytical method, typically HPLC-UV.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ (C_octanol / C_water)

Protocol 2: Determination of Thermodynamic Aqueous Solubility

Causality: Thermodynamic solubility measures the true equilibrium solubility of the most stable crystalline form of a compound, providing a definitive value for formulation and biopharmaceutical assessment.[15][17][23] This contrasts with kinetic solubility, which can overestimate solubility due to the use of supersaturated solutions.[17]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (to ensure a saturated solution) to a vial containing a specific volume of the test buffer (e.g., PBS at pH 7.4).[23]

-

Equilibration: Seal the vial and agitate it in a thermomixer or on a roller at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours or more) to ensure equilibrium is reached between the dissolved and undissolved solid.[17][23]

-

Separation of Solid: After incubation, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid material.

-

Quantification: Dilute the resulting clear, saturated solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV or LC-MS method against a standard curve.

-

Result Reporting: The solubility is reported in units such as µg/mL or µM.

Protocol 3: Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for determining the pKa of a compound.[8][9][24] It works by monitoring the change in pH of a solution of the compound as a known concentration of acid or base is added, allowing for the direct observation of the ionization event.[9][24]

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[24]

-

Sample Preparation: Accurately weigh and dissolve this compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[24] For poorly soluble compounds, a co-solvent like methanol may be required, and the aqueous pKa is then determined by extrapolation.[25]

-

Titration: Place the solution in a temperature-controlled vessel and purge with nitrogen to eliminate dissolved CO₂.[24] Titrate the solution with a standardized titrant (0.1 M HCl or 0.1 M NaOH).[24]

-

Data Acquisition: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize each time.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization. This can be precisely calculated using the first derivative of the curve.

-

Validation: Perform the titration in triplicate to ensure the reliability and reproducibility of the results.[24]

Metabolic Considerations

The quinoline nucleus can be a substrate for various metabolic enzymes, primarily Cytochrome P450s (CYPs). While specific metabolic pathways for this compound are not extensively detailed in the public literature, metabolism of related quinoline structures often involves oxidation and demethylation. The methoxy group, in particular, is a common site for O-demethylation, which would yield 4-hydroxyquinoline. Further hydroxylation on the benzene portion of the ring system is also a probable metabolic route. Understanding these potential pathways is crucial for predicting drug clearance, potential drug-drug interactions, and the formation of active or toxic metabolites.

Conclusion and Future Outlook

This compound is a valuable scaffold with significant potential in drug design. Its physicochemical profile, characterized by moderate lipophilicity and basicity, provides a promising starting point for developing orally bioavailable drug candidates. However, its limited aqueous solubility presents a key challenge that must be addressed through strategic molecular modification or advanced formulation techniques.

The experimental protocols and conceptual frameworks presented in this guide offer a robust system for characterizing this compound and its future derivatives. By rigorously evaluating the interplay between chemical structure and physicochemical properties, drug development professionals can rationally design and optimize novel quinoline-based therapeutics with improved ADME profiles and a higher probability of clinical success.

References

- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 6. This compound CAS#: 607-31-8 [m.chemicalbook.com]

- 7. This compound | 607-31-8 [chemicalbook.com]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. chembk.com [chembk.com]

- 11. echemi.com [echemi.com]

- 12. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 13. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. www.openmolecules.org [openmolecules.org]

- 15. evotec.com [evotec.com]

- 16. asianpubs.org [asianpubs.org]

- 17. enamine.net [enamine.net]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. researchgate.net [researchgate.net]

- 22. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 23. In-vitro Thermodynamic Solubility [protocols.io]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. researchgate.net [researchgate.net]

Characterization of 4-Methoxyquinoline: An In-depth Spectroscopic Guide

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4-Methoxyquinoline, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for obtaining and interpreting high-quality spectroscopic data.

Introduction: The Significance of this compound

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle that forms the core of many natural products and synthetic compounds with diverse pharmacological activities. The introduction of a methoxy group at the 4-position significantly influences the molecule's electronic properties, solubility, and metabolic stability, making it a valuable scaffold in drug discovery. Accurate and thorough characterization is paramount to understanding its structure-activity relationships and ensuring the quality of synthesized materials. This guide will delve into the core spectroscopic techniques for its definitive identification: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The numbering convention for the quinoline ring system is standardized, and it is crucial to follow this for unambiguous assignment of spectral signals.

Unlocking the Therapeutic Potential of the 4-Methoxyquinoline Scaffold: A Technical Guide for Drug Discovery

Abstract

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this class, the 4-methoxyquinoline scaffold has emerged as a versatile building block for the synthesis of novel therapeutic agents. While research on the parent molecule is nascent, its derivatives have shown significant promise across diverse therapeutic areas, including oncology and infectious diseases. This technical guide provides an in-depth exploration of the potential therapeutic targets of compounds derived from the this compound core. We will delve into the mechanistic underpinnings of their activity, present detailed experimental protocols for target validation, and offer a forward-looking perspective on the untapped potential of this chemical scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the this compound framework in their discovery programs.

Introduction: this compound as a Privileged Scaffold

This compound (C10H9NO) is a heterocyclic aromatic compound whose structure is foundational to a range of synthetic molecules with significant pharmacological activities.[2][3] The introduction of a methoxy group at the 4-position of the quinoline ring critically influences the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity.[4] These modifications can profoundly impact its pharmacokinetic profile and interactions with biological targets. While direct therapeutic applications of this compound itself are not extensively documented, its utility as a synthetic precursor is well-established.[5] This guide will focus on the therapeutic targets that have been successfully modulated by derivatives of this compound, thereby illuminating the potential of the core scaffold.

Key Therapeutic Areas and Molecular Targets

The versatility of the this compound scaffold is evident in the diverse range of biological targets its derivatives have been shown to inhibit. The primary areas of investigation include oncology, through the inhibition of key signaling kinases, and infectious diseases, by targeting essential microbial enzymes.

Anticancer Activity: Targeting Dysregulated Kinase Signaling

A significant body of research has focused on 4-anilinoquinoline derivatives, which have demonstrated potent activity as inhibitors of protein-tyrosine kinases that are frequently dysregulated in cancer.[6]

The Epidermal Growth Factor Receptor (EGFR) and its family member HER2 are critical mediators of growth factor signaling, and their hyperactivation is a hallmark of many cancers.[6] Several 4-anilinoquinazoline-based inhibitors, which are structurally related to 4-anilinoquinolines, are approved anticancer drugs (e.g., gefitinib, erlotinib).[7] Derivatives of this compound have been synthesized and evaluated as potent inhibitors of EGFR.[6] The 4-anilino group is thought to interact with the hydrophobic pocket of the EGFR kinase domain, while the quinoline core mimics the adenine region of ATP.[6]

Signaling Pathway Overview:

The binding of a ligand (like EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream pro-survival and proliferative signaling cascades, most notably the PI3K/Akt and MAPK pathways.[8] Inhibition of EGFR by 4-anilinoquinoline derivatives blocks these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: EGFR signaling and the point of inhibition.

GAK is a serine/threonine kinase involved in clathrin-mediated endocytosis, a process essential for nutrient uptake, receptor recycling, and viral entry.[9] GAK is also required for normal mitotic progression. The identification of potent and selective GAK inhibitors is an active area of research. 4-Anilinoquinoline derivatives have been identified as inhibitors of GAK, highlighting another potential avenue for the therapeutic application of the this compound scaffold.[9][10]

Antimycobacterial Activity: Targeting Cellular Respiration

Tuberculosis remains a global health crisis, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents.[11] A promising class of compounds, 4-alkoxyquinolines, has demonstrated potent and selective activity against Mtb.[11]

The lead molecule in a study of 4-alkoxyquinolines was found to target the cytochrome bc1 complex (also known as complex III) of the electron transport chain.[11] This complex is essential for cellular respiration and ATP synthesis. Inhibition of this target disrupts the pathogen's energy metabolism, leading to a bacteriostatic or bactericidal effect. The structure-activity relationship (SAR) data from these studies indicated that bulky and hydrophobic substituents at the 4-position of the quinoline ring enhanced antimycobacterial activity.[11]

Broad-Spectrum Enzyme Inhibition: Targeting DNA-Modifying Enzymes

Recent studies have shown that quinoline-based compounds can act as inhibitors of a diverse range of enzymes that interact with DNA, such as DNA methyltransferases (DNMTs).[12] These enzymes are crucial for epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. The ability of the quinoline scaffold to intercalate into DNA provides a potential mechanism for this broad inhibitory activity.[12] This suggests that derivatives of this compound could be developed as epigenetic modulators or as inhibitors of DNA repair pathways.

Experimental Protocols for Target Identification and Validation

The following section provides detailed, step-by-step methodologies for key experiments to identify and validate the therapeutic targets of novel this compound derivatives.

Kinase Inhibition Assays

This workflow is designed to identify and characterize kinase inhibitors, determining their potency, selectivity, and mechanism of action.

Caption: Workflow for kinase inhibitor validation.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

-

Materials:

-

Recombinant human EGFR kinase domain.

-

Kinase substrate (e.g., a synthetic peptide).

-

ATP.

-

Test compound (this compound derivative) dissolved in DMSO.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or similar).

-

384-well microplates.

-

-

Methodology:

-

Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.

-

Add 5 µL of the diluted compound to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

-

Add 10 µL of a solution containing the EGFR enzyme and the peptide substrate to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the remaining ATP (or product formation) using a suitable detection reagent according to the manufacturer's instructions.

-

Read the luminescence or fluorescence signal on a plate reader.

-

-

Data Analysis:

-

Normalize the data to the 0% and 100% inhibition controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Antimycobacterial Whole-Cell Screening

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against Mycobacterium tuberculosis.

-

Materials:

-

M. tuberculosis H37Rv strain.

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Test compound dissolved in DMSO.

-

96-well microplates.

-

Resazurin dye.

-

-

Methodology:

-

Prepare a serial dilution of the test compound in 7H9 broth in a 96-well plate.

-

Inoculate the wells with a standardized culture of M. tuberculosis to a final OD600 of ~0.05.

-

Include a positive control (e.g., isoniazid) and a negative control (DMSO vehicle).

-

Seal the plates and incubate at 37°C for 7 days.

-

Add resazurin solution to each well and incubate for an additional 24 hours.

-

Visually assess the color change. Blue (oxidized resazurin) indicates no bacterial growth, while pink (reduced resorufin) indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

-

Quantitative Data Summary

While specific IC50 and MIC values are highly dependent on the exact substitutions made to the this compound core, the literature provides a general range of potencies for different derivative classes.

| Derivative Class | Target(s) | Reported Potency Range (IC50/MIC) | Reference(s) |

| 4-Anilinoquinolines | EGFR, HER2, GAK | Low micromolar to nanomolar | [6][9] |

| 4-Alkoxyquinolines | Mtb cytochrome bc1 | As low as 0.20 µM | [11] |

| General Quinolines | DNA Methyltransferases | Low micromolar | [12] |

Conclusion and Future Directions

The this compound scaffold is a proven platform for the development of potent and selective modulators of compelling therapeutic targets. The success of its derivatives, particularly in kinase and microbial enzyme inhibition, underscores the vast potential that remains to be explored. Future research should focus on:

-

Systematic SAR studies: A comprehensive exploration of substitutions at various positions on the quinoline ring is needed to build more predictive models for target affinity and selectivity.

-

Expansion to new target classes: The demonstrated ability of quinoline derivatives to interact with DNA-modifying enzymes suggests that other target classes, such as helicases, polymerases, and epigenetic reader proteins, may be accessible.

-

Pharmacokinetic optimization: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for translating in vitro potency into in vivo efficacy.